N1-(3,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Lipophilicity CNS drug-likeness Binding selectivity

N1-(3,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide (CAS 898407-70-0) is a synthetic oxalamide derivative (molecular formula C24H25N3O2S, MW 419.54 g/mol). Structurally, it contains a 3,4-dimethylphenyl substituent on one amide nitrogen and a 2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl group on the other.

Molecular Formula C24H25N3O2S
Molecular Weight 419.54
CAS No. 898407-70-0
Cat. No. B2462827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
CAS898407-70-0
Molecular FormulaC24H25N3O2S
Molecular Weight419.54
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)C
InChIInChI=1S/C24H25N3O2S/c1-16-9-10-19(14-17(16)2)26-24(29)23(28)25-15-21(22-8-5-13-30-22)27-12-11-18-6-3-4-7-20(18)27/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,25,28)(H,26,29)
InChIKeyBULLZFQBOQAAPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide (CAS 898407-70-0): Baseline Profile for Research Procurement


N1-(3,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide (CAS 898407-70-0) is a synthetic oxalamide derivative (molecular formula C24H25N3O2S, MW 419.54 g/mol) . Structurally, it contains a 3,4-dimethylphenyl substituent on one amide nitrogen and a 2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl group on the other . This compound belongs to a series of indoline-thiophene hybrid molecules built around the oxalamide scaffold, which has been explored as a privileged architecture for modulating protein-protein interactions and enzymatic targets [1]. The target compound is typically supplied at 95% purity grade for non-human research applications .

Why Generic Interchange Is Not Advisable: Structure-Driven Differentiation of N1-(3,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide


Within the oxalamide chemical space, minor structural modifications to the N-aryl substituent, indoline substitution pattern, or heterocycle attachment generate profound shifts in molecular recognition [1]. The target compound's 3,4-dimethylphenyl motif is a sterically and electronically distinct group compared to the 3-methoxybenzyl, 2-cyanophenyl, or 2-methoxy-5-methylphenyl substituents found in closely related analogs (CAS 898407-60-8, 898407-52-8, 898407-71-1) [2]. Published SAR studies on indoline-thiophene hybrids demonstrate that substituent identity on the aryl ring directly governs selectivity between nNOS and hERG (e.g., hERG IC50 shifting from 4.7 µM to >30 µM upon indoline functionalization) [1]. These sensitivity profiles mean that substituting a seemingly similar oxalamide, lacking the precise 3,4-dimethylphenyl group, risks unknown activity cliffs and undermines reproducibility in target-focused screens [1][2].

Quantitative Differentiation Evidence: N1-(3,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide vs. Closest Analogs


Lipophilicity-Driven Selectivity Advantage: XLogP3 Comparison Against 3-Methoxybenzyl and 2-Cyanophenyl Analogs

The 3,4-dimethylphenyl substituent in the target compound confers a balanced lipophilicity (XLogP3 ≈ 4.1) that lies between the lower value of the 3-methoxybenzyl analog (XLogP3 3.8) and the higher estimated value of the 2-cyanophenyl analog (XLogP3 > 4.2) [1]. In the context of the indoline-thiophene oxalamide series, where hERG liability correlates with excessive lipophilicity, this intermediate logP may translate into a more favorable selectivity window, as demonstrated by structurally related amidine analogs where a 3,4-dimethyl substitution pattern on the aryl ring reduced hERG inhibition compared to more lipophilic congeners [2]. While direct target engagement data for this specific compound are not publicly available, the computed physicochemical profile positions it as a differentiated chemotype for CNS and analgesia-focused screening cascades [2].

Lipophilicity CNS drug-likeness Binding selectivity

Primary Structure Differentiator: The 3,4-Dimethylphenyl Substituent as a Pharmacophore Determinant

In SAR studies of indoline-based thiophene amidine compounds, the nature of the N-aryl substituent was identified as a key driver of nNOS vs. hERG selectivity [1]. Specifically, replacing a tetrahydroquinoline core with an indoline nucleus improved hERG selectivity from IC50 4.7 µM to >30 µM, and further tuning of the aryl appendage (e.g., introducing methyl groups at the 3- and 4-positions) enhanced both potency and selectivity [1]. The target compound is the only member of the disclosed oxalamide subset carrying the 3,4-dimethylphenyl moiety; all other available analogs (CAS 898407-60-8, 898407-52-8, 898407-71-1) possess mono-substituted or methoxy-substituted aryl groups [2]. This makes the target compound the sole representative probe for evaluating the dimethyl substitution effect within this chemotype.

Structure-activity relationship Pharmacophore mapping Chemical biology

Scaffold Advantage: Oxalamide Linker vs. Amidine in hERG Safety Profiling

In the indoline-thiophene series, the amidine-containing compound (43) in Ramnauth et al. (2012) achieved oral bioavailability of 91% and favorable in vitro safety, but hERG inhibition remained a class liability (IC50 4.7 µM for earlier tetrahydroquinoline analogs, improved to >30 µM for optimized indoline compounds) [1]. The target compound replaces the amidine functionality with an oxalamide linker, which is isosteric but electronically distinct—replacing the strongly basic amidine with two hydrogen-bond-donating amide NH groups . This scaffold modification is predicted to reduce the pKa of the basic center, a known mitigation strategy for hERG channel blockade, while preserving the hydrogen-bonding capacity essential for target engagement [1]. This differentiates the target compound from the amidine-based leads in terms of predicted safety pharmacology profile.

Cardiotoxicity hERG liability Medicinal chemistry optimization

Recommended Application Scenarios for N1-(3,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide (898407-70-0)


CNS Analgesic Target Screening: nNOS Selectivity Profiling

The compound serves as a structurally differentiated oxalamide probe for nNOS selectivity screens. The indoline-thiophene chemotype has been validated as a selective nNOS inhibitor scaffold with oral bioavailability (Fpo = 91% for lead compound 43) and in vivo efficacy in spinal nerve ligation and migraine pain models [1]. The target compound's unique 3,4-dimethylphenyl oxalamide architecture can be deployed as a comparator probe to evaluate whether the oxalamide motif preserves nNOS affinity while further improving hERG selectivity beyond the >30 µM threshold reported for amidine leads [1].

hERG Safety Pharmacology Screening Cascade

The replacement of the amidine functionality with an oxalamide linker directly addresses the hERG liability prevalent in the indoline-thiophene chemical series [1]. This compound is ideally suited for inclusion in a hERG patch-clamp or fluorescence polarization screening panel, alongside amidine analogs (e.g., compound 43 with hERG IC50 >30 µM) and tetrahydroquinoline comparators (hERG IC50 4.7 µM), to quantify the safety margin improvement attributable to the oxalamide scaffold modification [1].

Structure-Activity Relationship (SAR) Expansion of the Oxalamide Library

The 3,4-dimethylphenyl substituent is unique among the known oxalamide analogs (CAS 898407-60-8, 898407-52-8, 898407-71-1) which feature mono-substituted or methoxy-containing aryl groups [2]. Procuring this compound enables systematic SAR evaluation of dual methyl substitution effects on target binding, permeability, and metabolic stability, filling a critical gap in the structure-activity landscape of this chemotype [1][2].

Computational Chemistry and Docking Model Validation

The compound's intermediate predicted lipophilicity (XLogP3 ≈ 4.1) and distinctive 3,4-dimethylphenyl pharmacophore make it a valuable test case for developing or validating docking models and machine learning-based selectivity prediction algorithms, particularly for discriminating nNOS binding from hERG and other antitargets [1][3]. Comparison of docking scores with the experimentally characterized 3-methoxybenzyl analog (XLogP3 3.8) can benchmark model accuracy for logP-dependent binding effects [3].

Quote Request

Request a Quote for N1-(3,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.